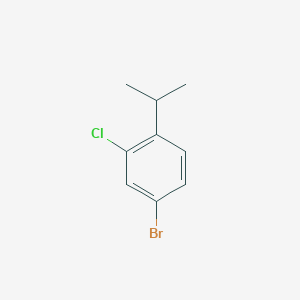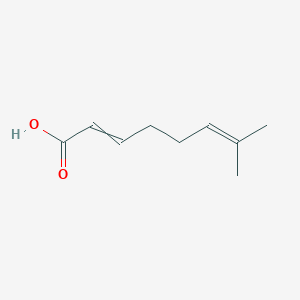
7-Methylocta-2,6-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylocta-2,6-dienoic acid is an unsaturated fatty acid with the molecular formula C9H14O2. It is characterized by the presence of a carboxylic acid group and a conjugated diene system. This compound is of significant interest in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 7-Methylocta-2,6-dienoic acid involves the stereoselective Mizoroki-Heck arylation of (E)-7-Methylocta-2,6-dienoic acid with aryl iodide. This reaction is catalyzed by palladium acetate (Pd(OAc)2) and triphenylphosphine (P(o-MeC6H4)3), with triethylamine (Et3N) serving as both the base and solvent. The reaction is typically carried out at reflux temperature, yielding the desired product in 37% to 68% isolated yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Mizoroki-Heck arylation method mentioned above can be scaled up for industrial applications. Optimization of reaction conditions, such as catalyst loading and solvent choice, can enhance yield and efficiency for large-scale production.
化学反应分析
Types of Reactions: 7-Methylocta-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Esters and amides.
科学研究应用
7-Methylocta-2,6-dienoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are used in studying biological pathways and enzyme interactions.
Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 7-Methylocta-2,6-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows for various chemical modifications, enabling the compound to participate in diverse biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
相似化合物的比较
2-Hydroxy-3-carboxy-6-oxo-7-methylocta-2,4-dienoic acid: This compound shares a similar carbon skeleton but has additional functional groups, leading to different chemical properties and reactivity.
Dimethyl sulfide derivatives: These compounds, while structurally different, undergo similar oxidation reactions and are used in related industrial applications.
Uniqueness: 7-Methylocta-2,6-dienoic acid is unique due to its conjugated diene system and carboxylic acid group, which confer distinct chemical reactivity and versatility in synthetic applications. Its ability to undergo stereoselective reactions makes it valuable for producing chiral compounds and studying reaction mechanisms.
属性
CAS 编号 |
88197-02-8 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
(2E)-7-methylocta-2,6-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-3-5-7-9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/b7-5+ |
InChI 键 |
CEADFUVWXALSFV-FNORWQNLSA-N |
SMILES |
CC(=CCCC=CC(=O)O)C |
手性 SMILES |
CC(=CCC/C=C/C(=O)O)C |
规范 SMILES |
CC(=CCCC=CC(=O)O)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


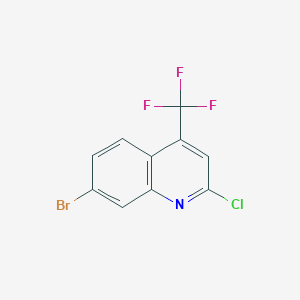

![2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone](/img/structure/B3392175.png)
![1-[3-(Cyclopropyloxy)phenyl]ethanone](/img/structure/B3392177.png)
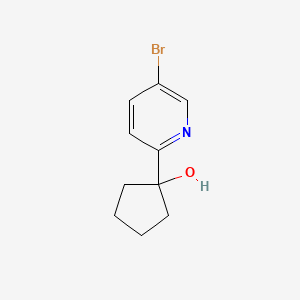
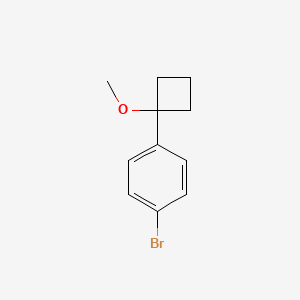
![[2-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3392192.png)
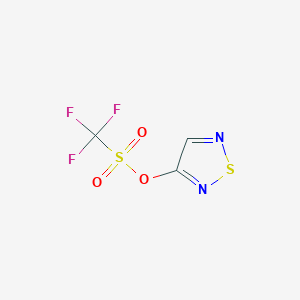
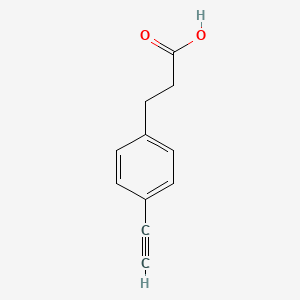
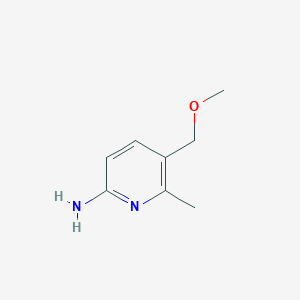
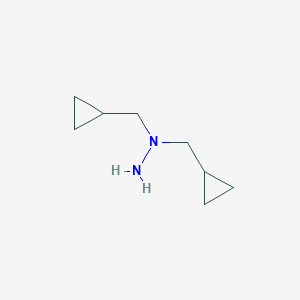
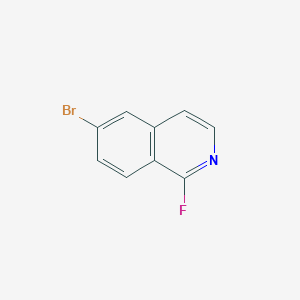
![1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B3392246.png)
